molecular formula C15H10O4 B1210429 Primetin CAS No. 548-58-3

Primetin

Cat. No.: B1210429
CAS No.: 548-58-3
M. Wt: 254.24 g/mol
InChI Key: KYLWJAUHHPTDDH-UHFFFAOYSA-N
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Description

It has the molecular formula C15H10O4 and is known for its unique arrangement of hydroxyl groups at the 5 and 8 positions on the flavone structure . This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of primetin typically involves the nuclear oxidation of flavones. One common method starts with y-resacetophenone, which undergoes several steps including methylation, condensation with hexamine, and oxidation to yield 5,8-dihydroxyflavone . Another approach involves the partial methylation of this compound to form 5-hydroxy-8-methoxy flavone, followed by condensation and oxidation to produce the desired compound .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. the synthetic methods mentioned above can be scaled up for industrial purposes if needed. The key steps involve careful control of reaction conditions such as temperature, pH, and the use of specific reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Primetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of primetin involves its interaction with various molecular targets and pathways. This compound is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of inflammatory mediators . Its unique hydroxyl group arrangement allows it to interact with specific enzymes and receptors, leading to its biological activities.

Comparison with Similar Compounds

Primetin is unique among flavonoids due to its specific hydroxyl group arrangement at the 5 and 8 positions. Similar compounds include:

    Quercetin: A flavonoid with hydroxyl groups at the 3, 5, 7, 3’, and 4’ positions.

    Kaempferol: A flavonoid with hydroxyl groups at the 3, 5, 7, and 4’ positions.

    Luteolin: A flavonoid with hydroxyl groups at the 5, 7, 3’, and 4’ positions.

Compared to these compounds, this compound’s unique structure contributes to its distinct chemical reactivity and biological activities .

Properties

IUPAC Name

5,8-dihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-11(17)15-14(10)12(18)8-13(19-15)9-4-2-1-3-5-9/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLWJAUHHPTDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC(=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203280
Record name Primetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-58-3
Record name 5,8-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Primetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Primetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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